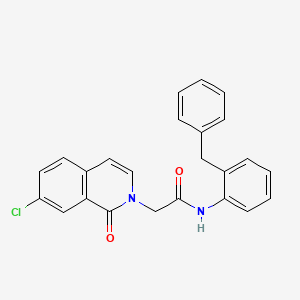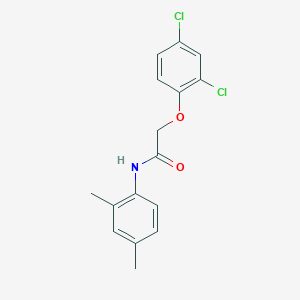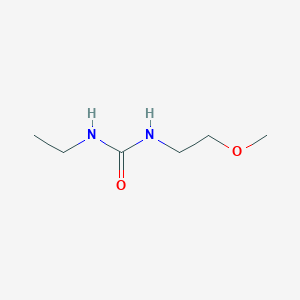
N,N'-Bis(carbobenzyloxy)-L-lysylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(carbobenzyloxy)-L-lysylglycinamide is a synthetic compound often used in peptide synthesis and biochemical research. It is characterized by the presence of two carbobenzyloxy (Cbz) protecting groups attached to the lysine residue, which helps in stabilizing the molecule during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(carbobenzyloxy)-L-lysylglycinamide typically involves the protection of the amino groups of lysine with carbobenzyloxy groups, followed by the coupling of the protected lysine with glycinamide. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production methods for N,N’-Bis(carbobenzyloxy)-L-lysylglycinamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(carbobenzyloxy)-L-lysylglycinamide undergoes various chemical reactions, including:
Hydrolysis: The carbobenzyloxy groups can be removed under acidic or basic conditions to yield the free amine form of lysine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Deprotection: The carbobenzyloxy groups can be selectively removed using hydrogenation or other deprotection methods.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the hydrogenation of carbobenzyloxy groups.
Acidic Conditions: Trifluoroacetic acid (TFA) is often used for the removal of protecting groups.
Coupling Agents: DCC and NHS are frequently used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives and extended peptide chains, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N’-Bis(carbobenzyloxy)-L-lysylglycinamide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: It serves as a building block for the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is utilized in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of synthetic peptides for various industrial applications
Mechanism of Action
The mechanism of action of N,N’-Bis(carbobenzyloxy)-L-lysylglycinamide primarily involves its role as a protected amino acid derivative in peptide synthesis. The carbobenzyloxy groups protect the amino groups of lysine during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine groups can participate in further coupling reactions to form peptide bonds .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(carbobenzyloxy)-L-lysyl-L-isoleucine: Similar in structure but contains isoleucine instead of glycine.
N,N’-Bis(carbobenzyloxy)-L-lysyl-L-serine: Contains serine instead of glycine.
N,N’-Bis(carbobenzyloxy)-L-lysyl-L-tyrosinamide: Contains tyrosine instead of glycine.
Uniqueness
N,N’-Bis(carbobenzyloxy)-L-lysylglycinamide is unique due to its specific combination of lysine and glycine residues, which makes it particularly useful in the synthesis of peptides that require these specific amino acids. Its dual carbobenzyloxy protection also provides stability during various chemical reactions, making it a valuable tool in peptide synthesis .
Properties
CAS No. |
157999-77-4 |
|---|---|
Molecular Formula |
C24H30N4O6 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamate |
InChI |
InChI=1S/C24H30N4O6/c25-21(29)15-27-22(30)20(28-24(32)34-17-19-11-5-2-6-12-19)13-7-8-14-26-23(31)33-16-18-9-3-1-4-10-18/h1-6,9-12,20H,7-8,13-17H2,(H2,25,29)(H,26,31)(H,27,30)(H,28,32) |
InChI Key |
GLYDXQWFLWDSOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NCC(=O)N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10,11-Diethyl-3a,4,9,9a-tetrahydro-4,9-ethanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11940919.png)











